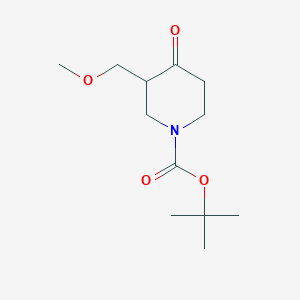

3-Methoxymethyl-4-oxo-piperidine-1-carboxylic acid tert-butyl ester

Vue d'ensemble

Description

3-Methoxymethyl-4-oxo-piperidine-1-carboxylic acid tert-butyl ester is a chemical compound with the molecular formula C12H21NO4 It is a derivative of piperidine, a six-membered ring containing one nitrogen atom

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxymethyl-4-oxo-piperidine-1-carboxylic acid tert-butyl ester typically involves the reaction of piperidine derivatives with appropriate reagents under controlled conditionsThe reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, minimize waste, and ensure consistent product quality. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, is common to monitor the reaction progress and verify the final product’s structure and purity .

Analyse Des Réactions Chimiques

Types of Reactions

3-Methoxymethyl-4-oxo-piperidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or other reduced forms.

Substitution: The methoxymethyl group can be substituted with other functional groups using appropriate reagents and conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts to achieve optimal results .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, reduction may produce alcohols, and substitution reactions can introduce a wide range of functional groups, such as halides, amines, or ethers .

Applications De Recherche Scientifique

3-Methoxymethyl-4-oxo-piperidine-1-carboxylic acid tert-butyl ester has several scientific research applications, including:

Mécanisme D'action

The mechanism of action of 3-Methoxymethyl-4-oxo-piperidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule .

Comparaison Avec Des Composés Similaires

Similar Compounds

4-Methyl-3-oxo-piperidine-1-carboxylic acid tert-butyl ester: This compound has a similar structure but with a methyl group at the 4-position instead of a methoxymethyl group.

N-tert-Butoxycarbonyl-4-piperidone: This compound lacks the methoxymethyl group and has a different functional group at the 1-position.

1-Benzyl-3-oxo-piperidine-4-carboxylic acid ethyl ester: This compound has a benzyl group at the 1-position and an ethyl ester group at the 4-position.

Uniqueness

3-Methoxymethyl-4-oxo-piperidine-1-carboxylic acid tert-butyl ester is unique due to its specific functional groups, which confer distinct chemical and biological properties. The presence of the methoxymethyl group at the 3-position and the oxo group at the 4-position allows for unique interactions with molecular targets and enables specific chemical transformations that are not possible with similar compounds .

Activité Biologique

3-Methoxymethyl-4-oxo-piperidine-1-carboxylic acid tert-butyl ester is a compound with significant biological activity, particularly as an acetyl-CoA carboxylase (ACC) inhibitor. This compound has garnered attention for its potential applications in treating metabolic disorders such as obesity and dyslipidemia.

- Molecular Formula : C12H21NO4

- Molar Mass : 243.3 g/mol

- CAS Number : 1383343-16-5

The primary biological activity of this compound is its role as an ACC inhibitor. ACC is a key enzyme in fatty acid synthesis and metabolism, making this compound a potential therapeutic agent for conditions associated with lipid metabolism disorders.

Efficacy Studies

- In Vitro Studies :

- In Vivo Studies :

Case Study 1: Obesity Management

A study involving Sprague Dawley rats demonstrated that treatment with the compound at varying doses led to significant weight loss compared to control groups. The results indicated a dose-dependent effect on body weight reduction and metabolic improvements, suggesting its potential utility in obesity management .

Case Study 2: Dyslipidemia Treatment

In another study focusing on dyslipidemia, the compound was shown to effectively lower plasma lipid levels in hyperlipidemic rats. Measurements of serum triglycerides and cholesterol revealed substantial decreases post-treatment, indicating a favorable impact on lipid metabolism .

Data Table: Summary of Biological Activity Findings

| Study Type | Model | Dose (mg/kg) | Key Findings |

|---|---|---|---|

| In Vitro | HepG2 Cells | N/A | Significant inhibition of ACC activity |

| In Vivo | Sprague Dawley Rats | 10 & 30 | Reduced body weight, improved lipid profile |

| In Vivo | Hyperlipidemic Rats | Varies | Decreased serum triglycerides and cholesterol |

Propriétés

IUPAC Name |

tert-butyl 3-(methoxymethyl)-4-oxopiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO4/c1-12(2,3)17-11(15)13-6-5-10(14)9(7-13)8-16-4/h9H,5-8H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZSWWZASZDLNHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(=O)C(C1)COC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.